molecular formula C9H11Cl2N3 B8591363 4,6-Dichloro-2-(2-methylpyrrolidin-1-yl)pyrimidine CAS No. 833472-83-6

4,6-Dichloro-2-(2-methylpyrrolidin-1-yl)pyrimidine

Cat. No. B8591363
CAS RN: 833472-83-6
M. Wt: 232.11 g/mol
InChI Key: UHXTVYCKHQCPFM-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2-methylpyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H11Cl2N3 and its molecular weight is 232.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

833472-83-6

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

4,6-dichloro-2-(2-methylpyrrolidin-1-yl)pyrimidine

InChI

InChI=1S/C9H11Cl2N3/c1-6-3-2-4-14(6)9-12-7(10)5-8(11)13-9/h5-6H,2-4H2,1H3

InChI Key

UHXTVYCKHQCPFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cold solution containing 2,4,6-trichloropyrimidine (8 g, 44 mmol) in MeOH (80 mL) and NaHCO3 (10 g) add slowly and dropwise a methanolic solution (20 mL) of 2-methylpyrrolidine (46 mmol). Allow the mixture to warm to 25° C. and stir overnight. Dilute with water, vigorously stir for 1 hour, and filter to give white crystalline solid as a mixture of regioisomers. Chromatograph the mixture using flash column chromatography (ethyl acetate/hexanes eluent systems) to give 4,6-dichloro-2-(2-methyl-pyrrolidin-1-yl)-pyrimidine.
[Compound]
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8 g
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10 g
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80 mL
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20 mL
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ethyl acetate hexanes
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Synthesis routes and methods II

Procedure details

Dissolve 2,4,6-trichloropyrimidine (23.5 g, o.13 mol) in anhydrous MeOH (220 mL), and add solid sodium bicarbonate (28.3 g, 0.33 mol). Cool to 0° C. and add 2-methylpyrrolidine (12 g, 0.14 mol) dropwise. Let stir at room temperature for 16 h. Filter off the excess sodium bicarbonate, and evaporate under reduced pressure. Purify by SiO2 liquid chromatography, using 50:1 hexanes:EtOAc, increasing to 30:1 hexanes:EtOAc, to provide the title compound as a white solid.
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23.5 g
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reactant
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220 mL
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solvent
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28.3 g
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reactant
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12 g
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